molecular formula C7H14ClNO B1281781 2-Aminocycloheptan-1-one hydrochloride CAS No. 89914-79-4

2-Aminocycloheptan-1-one hydrochloride

Cat. No.: B1281781
CAS No.: 89914-79-4
M. Wt: 163.64 g/mol
InChI Key: VAODJMVNKYTHMG-UHFFFAOYSA-N
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Description

2-Aminocycloheptan-1-one hydrochloride is an organic compound with the molecular formula C₇H₁₄ClNO and a molecular weight of 163.65 g/mol . It is a hydrochloride salt form of 2-aminocycloheptan-1-one, which is a cyclic ketone with an amino group attached to the second carbon of the cycloheptane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminocycloheptan-1-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with ammonia or an amine in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Aminocycloheptan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, nitriles, secondary alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Aminocycloheptan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, such as its role in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-aminocycloheptan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminocyclohexan-1-one hydrochloride
  • 2-Aminocyclooctan-1-one hydrochloride
  • 2-Aminocyclopentan-1-one hydrochloride

Uniqueness

2-Aminocycloheptan-1-one hydrochloride is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered or eight-membered analogs. This structural difference can influence its reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-aminocycloheptan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-6-4-2-1-3-5-7(6)9;/h6H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAODJMVNKYTHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00530039
Record name 2-Aminocycloheptan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89914-79-4
Record name 2-Aminocycloheptan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminocycloheptan-1-one hydrochloride
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